Isorenieratene

Descripción

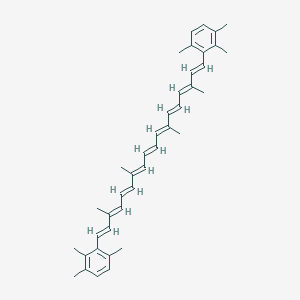

Structure

3D Structure

Propiedades

Número CAS |

524-01-6 |

|---|---|

Fórmula molecular |

C40H48 |

Peso molecular |

528.8 g/mol |

Nombre IUPAC |

1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene |

InChI |

InChI=1S/C40H48/c1-29(17-13-19-31(3)21-27-39-35(7)25-23-33(5)37(39)9)15-11-12-16-30(2)18-14-20-32(4)22-28-40-36(8)26-24-34(6)38(40)10/h11-28H,1-10H3/b12-11+,17-13+,18-14+,27-21+,28-22+,29-15+,30-16+,31-19+,32-20+ |

Clave InChI |

ZCIHMQAPACOQHT-YSEOPJLNSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C |

SMILES isomérico |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C=CC(=C2C)C)C)\C)\C)/C)/C)C |

SMILES canónico |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C |

Sinónimos |

isorenieratene |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isorenieratene Biosynthesis Pathway in Chlorobiaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene, an aromatic carotenoid, is a significant biomarker for photic zone euxinia, indicating anoxic conditions in ancient aquatic environments.[1] Its unique biosynthesis is characteristic of the green sulfur bacteria (GSB) belonging to the family Chlorobiaceae.[1][2] Understanding the intricate enzymatic steps and regulatory mechanisms of the this compound biosynthesis pathway is crucial for applications in geochemistry, biotechnology, and potentially, drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for its study, and a summary of current knowledge on its applications.

The this compound Biosynthesis Pathway in Chlorobiaceae

The biosynthesis of this compound in brown-colored green sulfur bacteria is a multi-step enzymatic process that diverges from the carotenoid pathways of other photosynthetic organisms.[2][3] It begins with the universal carotenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of desaturation, cyclization, and aromatization reactions.

The initial steps leading to the formation of lycopene are believed to be similar to those in cyanobacteria and plants, involving the enzymes phytoene synthase (CrtB), phytoene desaturase (CrtP), ζ-carotene desaturase (CrtQ), and carotenoid cis-trans isomerase (CrtH).[4][5] The key divergence for this compound synthesis occurs at the cyclization of lycopene and subsequent modifications.[2][6]

The core enzymes involved in the latter stages of the pathway are:

-

CruA (Lycopene monocyclase): This enzyme catalyzes the formation of one β-ring on the lycopene molecule, producing γ-carotene.[2][6] CruA is found in all green sulfur bacteria.[3]

-

CruB (γ-carotene cyclase): This enzyme is specific to this compound-producing GSB and is responsible for the cyclization of the second end of γ-carotene to form β-carotene.[2][6] The cooperative action of CruA and CruB is essential for the formation of the dicyclic β-carotene precursor.[2]

-

CrtU (β-carotene desaturase/methyltransferase): This enzyme is a key player in the formation of the aromatic φ-ring characteristic of this compound.[7][8][9] CrtU catalyzes the desaturation of the β-rings of β-carotene and the subsequent transfer of a methyl group, leading to the formation of this compound.[7][9]

The proposed pathway is distinct from the chlorobactene biosynthesis pathway found in green-colored GSB, where the branch point occurs after the formation of γ-carotene.[2]

Signaling Pathway Diagram

Caption: Proposed this compound biosynthesis pathway in Chlorobiaceae.

Quantitative Data

Quantitative analysis of carotenoid production in wild-type and mutant strains of Chlorobiaceae has been instrumental in elucidating the functions of the biosynthetic enzymes. The following table summarizes the relative abundance of key carotenoids observed in HPLC analyses of different strains.[2][10]

| Strain | Key Carotenoids Detected | Relative Abundance |

| Chlorobaculum tepidum (wild-type) | Chlorobactene | Major |

| Chlorobium phaeobacteroides (wild-type) | This compound, β-Isorenieratene, β-Carotene | Major |

| C. tepidum expressing cruB | β-Isorenieratene, β-Carotene | Major |

| This compound | Minor |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Detailed protocols for key experiments are provided below.

Heterologous Expression of Carotenoid Biosynthesis Genes in E. coli

This protocol is essential for characterizing the function of individual enzymes in the pathway.[2][11][12]

Workflow Diagram:

Caption: Workflow for heterologous expression and functional analysis.

Detailed Methodology:

-

Gene Amplification: Amplify the target gene (e.g., cruA, cruB) from Chlorobiaceae genomic DNA using PCR with primers containing appropriate restriction sites.

-

Vector Ligation: Digest the PCR product and a suitable expression vector (e.g., pET vector) with the corresponding restriction enzymes and ligate the gene into the vector.

-

Transformation: Transform the ligation product into a competent E. coli strain capable of producing the enzyme's substrate (e.g., a lycopene-producing strain for cyclase assays).

-

Culture and Induction: Grow the transformed E. coli in appropriate media to the mid-log phase and induce gene expression with an inducer such as IPTG.

-

Carotenoid Extraction: Harvest the cells by centrifugation, and extract the carotenoids using a solvent mixture, typically acetone, methanol, or a combination thereof.[13]

-

Analysis: Analyze the extracted pigments by High-Performance Liquid Chromatography (HPLC) with a photodiode array detector and Mass Spectrometry (MS) to identify the products.[13][14][15]

Creation of Gene Knockouts in Chlorobaculum tepidum

This technique is used to study the in vivo function of a gene by observing the phenotype of its absence.[5][16][17][18]

Workflow Diagram:

Caption: Workflow for creating targeted gene knockouts in C. tepidum.

Detailed Methodology:

-

Construct Design: Create a gene inactivation construct consisting of an antibiotic resistance cassette flanked by homologous regions upstream and downstream of the target gene.

-

Natural Transformation: Chlorobaculum tepidum is naturally transformable.[16][19] Incubate competent cells with the linearized inactivation construct.

-

Selection: Plate the transformation mixture on a medium containing the appropriate antibiotic to select for transformants that have incorporated the resistance cassette via homologous recombination.

-

Verification: Confirm the correct insertion and replacement of the target gene using PCR with primers flanking the insertion site and by Southern blot analysis.

-

Phenotypic Analysis: Analyze the carotenoid composition of the mutant strain using HPLC to determine the effect of the gene knockout.

HPLC Analysis of Carotenoids

HPLC is the primary method for separating and quantifying carotenoids.[14][20][21]

Detailed Methodology:

-

Sample Preparation: Extract carotenoids from bacterial cell pellets using solvents like acetone, methanol, or a mixture of hexane/methanol/water.[13] The extraction should be performed in dim light to prevent photodegradation.

-

Chromatographic Separation: Inject the filtered extract onto a C18 or C30 reverse-phase HPLC column.[13][15]

-

Mobile Phase: Use a gradient of solvents, such as acetone and water or a mixture of methyl tert-butyl ether, methanol, and water, to separate the different carotenoids based on their polarity.[13][15]

-

Detection: Detect the eluting pigments using a photodiode array (PDA) detector to obtain absorption spectra, which aids in pigment identification. Wavelengths around 450 nm are typically used for carotenoid detection.[15]

-

Quantification: Quantify the individual carotenoids by comparing their peak areas to those of known standards.

Applications

Biomarker for Photic Zone Euxinia

This compound and its diagenetic products, such as isorenieratane, are well-established biomarkers for photic zone euxinia in the geological record.[1][22][23] Their presence in sediments indicates that anoxic and sulfide-rich (euxinic) conditions extended into the photic zone, allowing for the proliferation of anaerobic green sulfur bacteria.[1]

Potential in Drug Development

While research on the direct pharmacological applications of this compound is limited, other carotenoids exhibit a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[24][25] The unique aromatic structure of this compound suggests it may possess novel bioactivities. Further investigation into its potential as a therapeutic agent is warranted, particularly in areas such as:

-

Antioxidant Activity: The conjugated double bond system of carotenoids is responsible for their antioxidant properties. The aromatic rings of this compound could influence its radical scavenging capabilities.

-

Anti-inflammatory Effects: Some carotenoids have been shown to modulate inflammatory pathways. The potential of this compound to inhibit inflammatory mediators could be a subject of future research.

-

Anticancer Properties: Various carotenoids have demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines.

Conclusion

The this compound biosynthesis pathway in Chlorobiaceae is a fascinating example of metabolic diversity in the microbial world. The cooperative action of the lycopene cyclases CruA and CruB, followed by the aromatization reaction catalyzed by CrtU, represents a unique route to the synthesis of this important biomarker. The experimental protocols outlined in this guide provide a framework for further research into the enzymology and regulation of this pathway. While the primary application of this compound remains in the field of geochemistry, its unique chemical structure holds promise for future exploration in biotechnology and drug discovery. A deeper understanding of its biosynthesis and biological properties will undoubtedly open new avenues for scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Biosynthesis in Green Sulfur Bacteria Requires the Cooperative Actions of Two Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic Manipulation of Carotenoid Biosynthesis in the Green Sulfur Bacterium Chlorobium tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound biosynthesis in green sulfur bacteria requires the cooperative actions of two carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. earthdoc.org [earthdoc.org]

- 8. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EC 1.3.99.39 [iubmb.qmul.ac.uk]

- 10. Carotenoid biomarkers as an imperfect reflection of the anoxygenic phototrophic community in meromictic Fayetteville Green Lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous Carotenoid-Biosynthetic Enzymes: Functional Complementation and Effects on Carotenoid Profiles in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.chalmers.se [research.chalmers.se]

- 13. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Chromosomal Gene Inactivation in the Green Sulfur Bacterium Chlorobium tepidum by Natural Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 18. [PDF] Chromosomal Gene Inactivation in the Green Sulfur Bacterium Chlorobium tepidum by Natural Transformation | Semantic Scholar [semanticscholar.org]

- 19. The bchU Gene of Chlorobium tepidum Encodes the C-20 Methyltransferase in Bacteriochlorophyll c Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. prometheusprotocols.net [prometheusprotocols.net]

- 21. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 22. BIOMARKERS [www-odp.tamu.edu]

- 23. dspace.library.uu.nl [dspace.library.uu.nl]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

What is the chemical structure of isorenieratene?

An In-depth Technical Guide to the Chemical Structure of Isorenieratene

Overview of this compound

This compound (φ,φ-Carotene) is a diaromatic carotenoid pigment that serves as a crucial light-harvesting compound in specific photosynthetic organisms.[1] It is produced exclusively by the brown-colored strains of green sulfur bacteria (GSB) belonging to the family Chlorobiaceae and has also been identified in some species of Actinobacteria and cyanobacteria.[1][2][3][4] Structurally, this compound is a C40 tetraterpenoid characterized by two aromatic end groups.[5] Its presence in sediment layers is considered a significant biomarker for photic zone euxinia (anoxic and sulfidic water conditions exposed to light), providing valuable insights into past environmental conditions.[6] This document provides a detailed examination of its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical molecule with the chemical formula C40H48.[1] Its structure consists of a long, regularly-linked isoprenoid chain with a single tail-to-tail linkage at the center.[1] This polyene backbone contains nine conjugated double bonds, all in the trans configuration, which is responsible for its color and light-absorbing properties.[1] The defining feature of this compound is the presence of two 1-alkyl-2,3,6-trimethyl substituted phenyl groups at each end of the isoprenoid chain.[1] As with most carotenoids, it is a hydrophobic molecule and is insoluble in water.[1]

Data Presentation: Physicochemical Properties

The quantitative physicochemical and spectroscopic data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene | [5][7] |

| Synonyms | φ,φ-Carotene, Leprotene, Streptoxanthin | [1][5] |

| Molecular Formula | C40H48 | [1][5][7][8] |

| Molecular Weight | 528.8 g/mol | [5][7] |

| CAS Number | 524-01-6 | [1][2][8] |

| Appearance | Purple-red crystalline solid | [1][7] |

| Melting Point | 199–200 °C (390–392 °F; 472–473 K) | [1][7] |

| S1 Lifetime | 12 ps | [9] |

| Absorption Spectrum | Nearly identical to β-carotene | [9] |

Biosynthesis of this compound in Green Sulfur Bacteria

In green sulfur bacteria (GSB), the biosynthesis of this compound is a multi-step enzymatic process that diverges from the pathways of other common carotenoids. The key branch point for producing mono- and dicyclic aromatic carotenoids in GSB is the modification of γ-carotene, rather than the initial cyclization of lycopene.[10][11] The process involves the cooperative action of two distinct carotenoid cyclases, CruA and CruB.[12]

The proposed pathway is as follows:

-

Lycopene Monocyclization: The enzyme CruA, a lycopene monocyclase, catalyzes the formation of one β-ring on the lycopene molecule to produce the monocyclic intermediate, γ-carotene.[11][12]

-

γ-Carotene Cyclization: The enzyme CruB, a γ-carotene cyclase, acts on γ-carotene to form the second β-ring, resulting in the dicyclic, non-aromatic β-carotene.[11][12]

-

Aromatization: The final step involves the conversion of β-carotene into the diaromatic this compound. This is accomplished by a dehydrogenase/transmethylase enzyme, CrtU, which modifies both β-rings into the characteristic 1-alkyl-2,3,6-trimethyl substituted phenyl groups.[3]

Experimental Protocols

The study of this compound, particularly its biosynthesis, relies on specific molecular biology and analytical chemistry techniques. Detailed below are protocols for the functional analysis of the cyclase enzymes and the analytical separation of the resulting carotenoids.

Functional Analysis of Carotenoid Cyclases via Heterologous Expression

This protocol describes the methodology used to determine the function of the CruA and CruB enzymes by expressing their corresponding genes in a non-native host that produces a precursor substrate.[10][12]

Objective: To functionally characterize the CruA and CruB enzymes from this compound-producing GSB.

Methodology:

-

Vector Construction:

-

Amplify the cruA and cruB genes from the genomic DNA of an this compound-producing GSB (e.g., Chlorobium phaeobacteroides) using PCR with specific primers.

-

Clone the amplified PCR products into separate E. coli expression vectors (e.g., pET and pCOLA series vectors). Ensure the genes are in the correct orientation for expression under the control of an inducible promoter (e.g., T7 promoter).

-

-

Host Strain Transformation:

-

Prepare a lycopene-producing strain of E. coli. This is typically achieved by co-transforming a standard lab strain (e.g., BL21(DE3)) with plasmids containing the genes for geranylgeranyl diphosphate (GGPP) synthase, phytoene synthase, and phytoene desaturase, which together convert endogenous farnesyl pyrophosphate into lycopene.

-

Transform the lycopene-producing E. coli with the expression vectors containing cruA or co-transform with vectors for both cruA and cruB.

-

-

Cultivation and Induction:

-

Grow the transformed E. coli cultures in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to mid-log phase.

-

Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

-

Continue incubation at a lower temperature (e.g., 28°C) for 24-48 hours to allow for protein expression and carotenoid production.

-

-

Pigment Extraction and Analysis:

-

Harvest the bacterial cells by centrifugation.

-

Extract the carotenoids from the cell pellet by sequential extraction with acetone and methanol.

-

Evaporate the solvent from the pooled extracts under a stream of nitrogen.

-

Analyze the resulting carotenoid products using HPLC (see Protocol 4.2).

-

HPLC Analysis of Carotenoids

This protocol details the high-performance liquid chromatography (HPLC) method for the separation and identification of this compound and related carotenoids from biological extracts.[12]

Objective: To separate and identify carotenoids from bacterial extracts.

Methodology:

-

Sample Preparation:

-

Resuspend the dried pigment extract from Protocol 4.1 in a small volume of a suitable solvent, such as acetone or a mixture of methanol and methyl tert-butyl ether (MTBE).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column is typically used for carotenoid separation.

-

Mobile Phase: A gradient elution is commonly employed. For example, a gradient of methanol, MTBE, and water.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution profile at wavelengths between 400 and 600 nm. The PDA detector allows for the acquisition of the full absorption spectrum for each peak.

-

-

Data Analysis:

-

Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards or with published data.[12]

-

This compound, β-isorenieratene, and β-carotene share nearly identical absorption spectra, but they can be distinguished by their different retention times on the HPLC column.[12]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. File:this compound-2D-skeletal.png - Wikipedia [en.wikipedia.org]

- 3. earthdoc.org [earthdoc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C40H48 | CID 9984420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Buy this compound | 524-01-6 [smolecule.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound biosynthesis in green sulfur bacteria requires the cooperative actions of two carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Biosynthesis in Green Sulfur Bacteria Requires the Cooperative Actions of Two Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Isorenieratene in Green Sulfur Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorenieratene, a diaromatic carotenoid, is a hallmark pigment of brown-colored species of green sulfur bacteria (GSB), anaerobic phototrophs that thrive in low-light, anoxic environments. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, encompassing its biosynthesis, crucial roles in light harvesting and photoprotection, and its significance as a robust biomarker for photic zone anoxia in the geological record. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are provided, alongside quantitative data and visual workflows to facilitate a comprehensive understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Green sulfur bacteria (GSB), belonging to the phylum Chlorobi, are obligate anaerobic photoautotrophs that play a significant role in global carbon and sulfur cycles. A distinguishing feature of the brown-colored GSB species is the presence of the diaromatic carotenoid this compound and its derivatives.[1][2] Unlike the more common carotenoids found in other photosynthetic organisms, this compound possesses two aromatic end groups, which confer unique photophysical properties. This guide delves into the core functions of this compound, providing a technical resource for its study and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound in GSB is a multi-step enzymatic process that diverges from the pathways of other carotenoids like chlorobactene, which is found in green-colored GSB.[3][4][5] The pathway involves the cooperative action of several key enzymes.

Key Enzymes in this compound Biosynthesis:

-

Lycopene Cyclase (CruA): This enzyme catalyzes the initial cyclization of lycopene to form γ-carotene. CruA is a monocyclase and is found in all GSB.[3][4]

-

γ-Carotene Cyclase (CruB): This enzyme is specific to this compound-producing GSB and catalyzes the second cyclization, converting γ-carotene to β-carotene.[3][4] The presence of cruB is a key genetic determinant for this compound synthesis.

-

Carotenoid 1,2-desaturase and methyltransferase (CrtU): This enzyme is responsible for the aromatization of the β-rings of β-carotene to form the characteristic 1-alkyl-2,3,6-trimethyl substituted φ-rings of this compound.[6]

The proposed biosynthetic pathway is distinct from that in other organisms, such as some actinobacteria, which also produce this compound but utilize a different set of enzymes for the initial cyclization steps.[3]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Sun protection and antibacterial activities of carotenoids from the soft coral Sinularia sp. symbiotic bacteria from Panjang Island, North Java Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Femtosecond Visible/Visible and Visible/Mid-Infrared Transient Absorption Study of the Light Harvesting Complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study of the energy transfer kinetics in artificial BChl e aggregates containing a BChl a acceptor and BChl e-containing chlorosomes of Chlorobium phaeobacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Femtosecond Spectroscopy of Chlorosome Antennas from the Green Photosynthetic Bacterium Chloroflexus aurantiacus | Semantic Scholar [semanticscholar.org]

Isorenieratene: A Technical Guide to its Role as a Photopigment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorenieratene, a diaromatic carotenoid, is a crucial photopigment found primarily in brown-colored green sulfur bacteria (GSB) of the phylum Chlorobiota and some species of actinobacteria. Its unique chemical structure, characterized by two trimethylphenyl rings, endows it with specific photophysical properties that are integral to the survival of these organisms in low-light, anoxic environments. This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, its primary role as a light-harvesting photopigment, and its associated photoprotective mechanisms. Detailed experimental protocols for its extraction and analysis are provided, alongside a compilation of quantitative data to support further research and development.

Introduction to this compound

This compound (φ,φ-carotene) is a C40 tetraterpenoid with the chemical formula C40H48.[1] Its distinctive structure, featuring aromatic end groups, sets it apart from more common carotenoids like β-carotene. This structural feature is of significant interest in the field of geochemistry, where this compound and its diagenetic products serve as robust biomarkers for photic zone anoxia in ancient aquatic environments.[2] In the context of photobiology, this compound functions as an accessory light-harvesting pigment, absorbing light in the blue-green region of the spectrum and efficiently transferring this energy to bacteriochlorophylls for photosynthesis.[3][4] It also plays a vital role in photoprotection, safeguarding the photosynthetic apparatus from photodamage.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound varies between green sulfur bacteria and actinobacteria, though both pathways converge to the same final product.

Biosynthesis in Green Sulfur Bacteria (GSB)

In brown-colored GSB, such as Chlorobium phaeobacteroides, the biosynthesis of this compound is a multi-step enzymatic process that diverges from the pathway of the more common monocyclic carotenoid, chlorobactene.[3][7] The key steps are outlined below:

-

Phytoene Synthesis: The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene, a colorless C40 carotenoid. This reaction is catalyzed by the enzyme phytoene synthase (CrtB).

-

Desaturation to Lycopene: Phytoene undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), to form the red-colored lycopene.

-

Cyclization to γ-carotene and β-carotene: Lycopene is first cyclized to the monocyclic γ-carotene by a lycopene cyclase, CruA.[8] Subsequently, a second, distinct cyclase, CruB, acts on γ-carotene to produce the dicyclic β-carotene. This two-step cyclization involving two different enzymes is a key feature of this compound biosynthesis in GSB.[3][8]

-

Aromatization to this compound: The final step involves the desaturation and methylation of the β-rings of β-carotene to form the aromatic φ-rings of this compound. This crucial transformation is catalyzed by the enzyme CrtU, a desaturase/methyltransferase.[3]

Biosynthesis in Actinobacteria

In actinobacteria, such as Brevibacterium linens, the pathway to this compound shares some enzymes with the GSB pathway but differs in the cyclization step.

-

Phytoene and Lycopene Synthesis: Similar to GSB, GGPP is converted to phytoene by CrtB, and phytoene is desaturated to lycopene by CrtI.

-

Direct Cyclization to β-carotene: Unlike GSB, actinobacteria utilize a single lycopene cyclase, CrtY, to directly convert lycopene to the dicyclic β-carotene.

-

Aromatization to this compound: As in GSB, the final step is the CrtU-catalyzed aromatization of β-carotene to this compound.

Role as a Photopigment: Light Harvesting and Energy Transfer

The primary role of this compound as a photopigment is to function as an accessory light-harvesting molecule in the photosynthetic apparatus of green sulfur bacteria.[4] These bacteria thrive in environments where light is scarce, and this compound's ability to absorb light in the blue-green portion of the spectrum (wavelengths not efficiently captured by bacteriochlorophylls) is critical for their survival.[3]

Excited State Dynamics and Energy Transfer Pathways

Upon absorption of a photon, this compound is promoted to an excited singlet state (S2). This is followed by a series of ultrafast events:

-

Internal Conversion (S2 → S1): The initially excited S2 state is extremely short-lived and rapidly undergoes internal conversion to the lower-energy S1 excited state.

-

Energy Transfer to Bacteriochlorophyll: From both the S2 and S1 states, energy can be transferred to nearby bacteriochlorophyll (BChl) molecules via Förster Resonance Energy Transfer (FRET).[3][9] This energy transfer is highly efficient, ensuring that the light energy captured by this compound is funneled to the photosynthetic reaction center.[4] The efficiency of this transfer can be influenced by the presence of an intramolecular charge-transfer (ICT) character in the carotenoid.[4]

-

S2 → BChl Qx: Energy transfer can occur from the S2 state of this compound to the Qx band of bacteriochlorophyll.

-

S1 → BChl Qy: Following internal conversion, energy transfer can also proceed from the S1 state of this compound to the Qy band of bacteriochlorophyll.

-

-

Internal Conversion (S1 → S0): If energy transfer does not occur, the S1 state will decay back to the ground state (S0) through non-radiative processes, dissipating the energy as heat.

Photoprotective Mechanisms

In addition to light harvesting, this compound provides essential photoprotection to the photosynthetic apparatus.[5][6] In high-light conditions, excess energy can lead to the formation of reactive oxygen species (ROS), which can damage cellular components. This compound mitigates this photodamage through several mechanisms:

-

Triplet-Triplet Energy Transfer: this compound can quench the triplet excited states of bacteriochlorophylls, which are potent sensitizers for the formation of singlet oxygen, a highly reactive ROS. The energy is transferred from the triplet bacteriochlorophyll to this compound, forming a carotenoid triplet state that safely decays to the ground state without producing singlet oxygen.

-

Radical Scavenging: The conjugated double bond system of this compound allows it to effectively scavenge other free radicals, neutralizing their damaging effects.[5]

-

UV Protection: Studies have shown that this compound can prevent UV-induced DNA damage in human skin fibroblasts, highlighting its potential as a photoprotective agent.[5]

Quantitative Data

The photophysical and photochemical properties of this compound are critical for understanding its function. The following table summarizes key quantitative data available in the literature.

| Property | Value | Solvent/Conditions | Reference |

| Molar Absorptivity (ε) | Data not consistently available in searched literature | Various | |

| Fluorescence Quantum Yield (Φf) | Data not available in searched literature | ||

| S2 Lifetime | ~160-170 fs | Tetrahydrofuran | [10] |

| S1 Lifetime | ~10.9 ps | Tetrahydrofuran | [10] |

| Energy Transfer Efficiency (to BChl) | Can be up to 77-79% for similar carotenoids in reconstituted systems | LH1 complex | [4] |

Experimental Protocols

Extraction of this compound from Chlorobium phaeobacteroides

This protocol is adapted from general methods for carotenoid extraction from green sulfur bacteria.[7][11]

Materials:

-

Cell culture of Chlorobium phaeobacteroides

-

Acetone/Methanol (7:2, v/v) mixture

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials

Procedure:

-

Cell Harvesting: Centrifuge the cell culture to pellet the cells. Discard the supernatant.

-

Pigment Extraction:

-

Resuspend the cell pellet in an acetone/methanol (7:2, v/v) mixture.

-

Sonicate the suspension in a water bath for 10-15 minutes to disrupt the cells and facilitate pigment extraction.

-

Centrifuge the mixture to pellet the cell debris.

-

Carefully collect the supernatant containing the pigments.

-

Repeat the extraction with the pellet until it is colorless to ensure complete extraction.

-

-

Phase Separation:

-

Combine all supernatants in a separatory funnel.

-

Add an equal volume of hexane and a half volume of saturated NaCl solution.

-

Shake the funnel gently to partition the carotenoids into the upper hexane layer.

-

Collect the upper hexane layer.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Storage:

-

Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., acetone or hexane).

-

Store the extract in a sealed glass vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below, protected from light.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound using reverse-phase HPLC.[7][12]

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: A polar mixture such as water/methanol/acetonitrile.

-

Solvent B: A less polar mixture such as methanol/ethyl acetate/acetonitrile.[7]

-

-

A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar carotenoids like this compound.

Procedure:

-

Sample Preparation: Dilute the extracted pigment sample in a suitable solvent compatible with the mobile phase (e.g., acetone). Filter the sample through a 0.22 µm syringe filter before injection.

-

Injection: Inject a known volume of the sample onto the HPLC column.

-

Separation: Run the gradient elution program. This compound, being nonpolar, will have a relatively long retention time.

-

Detection: Monitor the elution profile at the absorption maximum of this compound (typically around 450-480 nm). The PDA detector will allow for the acquisition of the full absorption spectrum of the eluting peaks, which can be used for identification by comparison with a standard or literature data.

-

Quantification:

-

Prepare a calibration curve using a purified this compound standard of known concentrations.

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Directions

This compound is a photopigment of significant interest due to its unique structure, its crucial role in the survival of green sulfur bacteria in extreme environments, and its utility as a biomarker. Its primary function as a photopigment is to extend the light-harvesting capacity of the photosynthetic apparatus and to provide essential photoprotection. The biosynthetic pathways of this compound are well-characterized, offering potential targets for metabolic engineering.

Future research should focus on several key areas:

-

Precise Quantification of Photophysical Properties: There is a need for accurate determination of the molar extinction coefficients and fluorescence quantum yields of this compound in various solvents to build a more complete photophysical profile.

-

Elucidation of Regulatory Networks: While the biosynthetic pathways are known, the regulatory networks that control the expression of the biosynthetic genes in response to light and other environmental cues in green sulfur bacteria are not fully understood.

-

Exploration of Novel Applications: The potent antioxidant and photoprotective properties of this compound suggest its potential for development in the pharmaceutical and cosmetic industries as a natural UV-protectant and antioxidant. Further investigation into its efficacy and safety in these applications is warranted.

This technical guide provides a comprehensive overview of the current knowledge on this compound as a photopigment, serving as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

References

- 1. Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An alternative carotenoid-to-bacteriochlorophyll energy transfer pathway in photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular charge-transfer enhances energy transfer efficiency in carotenoid-reconstituted light-harvesting 1 complex of purple photosynthetic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3'-Dihydroxythis compound and this compound prevent UV-induced DNA damage in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound biosynthesis in green sulfur bacteria requires the cooperative actions of two carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Isolation of Isorenieratene from Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorenieratene, a C40 diaryl carotenoid, is a significant natural product primarily known as a biomarker for brown strains of green sulfur bacteria (Chlorobiaceae). Its presence has also been confirmed in various marine sponges, suggesting a potential symbiotic relationship with this compound-producing microorganisms or an intrinsic biosynthetic capability within the sponge holobiont. This technical guide provides a comprehensive overview of the discovery of this compound in sponges, detailed methodologies for its extraction and isolation, and analytical techniques for its characterization. This document is intended to serve as a resource for researchers in natural product chemistry, marine biology, and drug discovery.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of diverse and structurally unique secondary metabolites with a wide range of biological activities. Among these compounds, carotenoids play crucial roles in pigmentation, antioxidant defense, and photoreception. This compound is a distinctive aromatic carotenoid that has been identified in sponges of the genus Haliclona (subgenus Reniera), such as Reniera japonica, and in Polymastia granulosa.[1][2] The biosynthesis of this compound is well-understood in bacteria but remains an area of active investigation in sponges, where it may be produced by either the sponge itself or its microbial symbionts.

This guide outlines the key steps and technical considerations for the successful isolation and identification of this compound from sponge biomass.

Experimental Protocols

The following protocols are a composite of established methods for the extraction of carotenoids and other lipophilic metabolites from marine sponges.[1][3] Researchers should optimize these procedures based on the specific sponge species and available laboratory equipment.

Sample Collection and Preparation

-

Collection : Sponges, such as Reniera japonica, should be collected from their natural habitat using appropriate methods to minimize environmental disturbance.

-

Handling : Upon collection, samples should be immediately frozen at -20°C or lower to prevent degradation of secondary metabolites.[3]

-

Preparation : The frozen sponge tissue (e.g., 1.5 kg) is cut into smaller pieces and then lyophilized (freeze-dried) to remove water, which can interfere with the extraction of lipophilic compounds. The dried sponge material is then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction of Crude Lipophilic Fraction

-

Solvent Extraction : The powdered sponge material is exhaustively extracted with a polar organic solvent. A common procedure involves soaking the material in methanol (e.g., 3 x 2.0 L) followed by a less polar solvent like dichloromethane (e.g., 2 x 4.0 L) at room temperature.[3]

-

Concentration : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Initial Partitioning : The crude extract is partitioned between n-butanol and water to separate highly polar compounds.[3]

-

Secondary Partitioning : The n-butanol fraction is then further partitioned between n-hexane and 15% aqueous methanol to separate non-polar compounds (like carotenoids) from semi-polar ones.[3] The n-hexane fraction, which will contain this compound, is collected.

Chromatographic Purification

-

Column Chromatography : The n-hexane fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC) : Fractions containing the orange-colored bands corresponding to carotenoids are further purified using PTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 95:5).[1]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase such as a gradient of methanol and acetonitrile.[4]

Analytical Characterization

The purified this compound is characterized using a combination of spectroscopic techniques.

| Parameter | Method | Typical Value/Observation |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C40H48 |

| Molecular Weight | Mass Spectrometry (MS) | Calculated: 528.3756 Da; Observed may vary slightly.[5] |

| UV-Vis Absorption | UV-Vis Spectroscopy | Nearly identical spectrum to β-carotene.[6] |

| Mass Spectrometry | GC-MS, LC-MS | Characteristic fragment ions at m/z 133.[7] |

| Proton NMR (¹H NMR) | ¹H Nuclear Magnetic Resonance | Data available for this compound structure. |

| Carbon NMR (¹³C NMR) | ¹³C Nuclear Magnetic Resonance | Data available for this compound structure. |

| Quantitative Yield | Gravimetric/Spectrophotometric | Not well-documented for sponge sources. |

Note: Specific NMR chemical shifts for this compound are well-established for the compound but have not been explicitly detailed from a sponge source in the reviewed literature. Yields are highly dependent on the sponge species, collection time, and extraction efficiency.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation and analysis of this compound from marine sponges.

Proposed Biosynthetic Pathway of this compound

Note: This pathway is based on studies in green sulfur bacteria, as the specific pathway in sponges is not yet fully elucidated.

Caption: Proposed biosynthetic pathway of this compound in green sulfur bacteria.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the biological activities of this compound isolated from sponges and its effects on cellular signaling pathways. Extracts from Haliclona sponges, which are known to contain a variety of metabolites, have shown diverse biological activities, including cytotoxic, antifungal, and antibacterial properties.[8] However, these activities have not been specifically attributed to this compound. Further research is required to elucidate the potential therapeutic applications of sponge-derived this compound and its mechanism of action.

Conclusion

The isolation of this compound from marine sponges presents both a challenge and an opportunity for natural product researchers. The methodologies outlined in this guide provide a framework for the successful extraction, purification, and characterization of this unique aromatic carotenoid. Future studies should focus on optimizing isolation protocols to improve yields, definitively elucidating the biosynthetic pathway of this compound in sponges, and thoroughly investigating its biological activities to unlock its potential for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Biosynthesis in Green Sulfur Bacteria Requires the Cooperative Actions of Two Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of microbial carotenoids and isoprenoid quinones from Rhodococcus sp. B7740 and its stability in the presence of iron in model gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Fate of a Key Biomarker: An In-depth Technical Guide to the Diagenesis and Preservation of Isorenieratene in Sediments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diagenesis and preservation of isorenieratene, a significant biomarker used in paleoenvironmental reconstructions. The document details the transformation pathways of this compound in sedimentary environments, the factors governing its preservation, and the analytical methodologies for its study. Quantitative data from key research is presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the complex chemical transformations and analytical workflows, offering a clear and concise understanding of the core topic.

Introduction: this compound as a Molecular Fossil

This compound is a diaromatic carotenoid pigment synthesized by photosynthetic green sulfur bacteria (Chlorobiaceae).[1][2] These bacteria are strict anaerobes that require both light and hydrogen sulfide (H₂S) for photosynthesis.[1] Consequently, the presence of this compound or its diagenetic products in ancient sediments is a robust indicator of photic zone euxinia (PZE), a condition where anoxic and sulfidic waters extend into the sunlit upper layers of the water column.[1][2] The preservation of this biomarker provides invaluable insights into past ocean chemistry, anoxic events, and the formation of petroleum source rocks.[1]

Diagenesis of this compound: A Journey of Chemical Transformation

Upon deposition in sediments, this compound undergoes a series of complex chemical alterations, collectively known as diagenesis. These processes transform the original C₄₀ carotenoid into a suite of related compounds, each providing clues about the depositional environment and thermal history of the sediment. The primary diagenetic reactions include:

-

Sulphurisation: In sulfidic environments, the polyene chain of this compound readily reacts with reduced inorganic sulfur species, leading to its incorporation into high-molecular-weight organic sulfur compounds.[1] This process is a crucial mechanism for the preservation of the this compound skeleton.[1]

-

Cyclisation and Aromatisation: The long isoprenoid chain of this compound can undergo intramolecular cyclisation reactions, followed by aromatisation to form additional aromatic rings.[1][3] This leads to a diverse array of polycyclic aromatic compounds derived from the original carotenoid structure.

-

Expulsion of Toluene and m-Xylene: During early diagenesis, this compound can lose fragments of its carbon skeleton through the expulsion of toluene and m-xylene, resulting in the formation of C₃₃ and C₃₂ diaryl isoprenoids, respectively.[1]

-

C-C Bond Cleavage: With increasing burial depth and thermal stress (catagenesis), carbon-carbon bonds within the this compound skeleton can break, leading to the formation of shorter-chain aryl isoprenoids.[1]

These diagenetic pathways are not mutually exclusive and often occur in competition, leading to a complex mixture of this compound derivatives in sedimentary records.[1]

Preservation of this compound and its Derivatives

The preservation of this compound and its diagenetic products in sediments is primarily controlled by the redox conditions of the depositional environment. Anoxia is the most critical factor for the preservation of carotenoids, as they are highly susceptible to oxidation.[4] Photic zone euxinia, the specific environment of the parent organisms, provides the ideal conditions for the initial preservation of this compound.

The incorporation of this compound into macromolecular organic sulfur is a key preservation mechanism. This process protects the carbon skeleton from degradation and allows it to be preserved over geological timescales. During later diagenesis and catagenesis, these sulfur-bound moieties can be released, yielding a variety of identifiable biomarkers.[1]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the quantitative data for this compound and its diagenetic products in various sedimentary rocks, as reported by Koopmans et al. (1996). Concentrations are given in micrograms per gram of total organic carbon (µg/g TOC).

| Formation (Age, Location) | Isorenieratane (C₄₀) | C₃₃ Diaryl Isoprenoid | C₃₂ Diaryl Isoprenoid | Sum of other Diagenetic Products |

| Duvernay Formation (Late Devonian, Canada) | 130 | 45 | 20 | 150 |

| Exshaw Formation (Devonian-Carboniferous, Canada) | 250 | 80 | 35 | 200 |

| Schistes Cartons (Early Toarcian, France) | 50 | 25 | 10 | 80 |

| Kimmeridge Clay (Late Jurassic, UK) | 120 | 60 | 25 | 180 |

| Menilite Formation (Oligocene, Poland) | 80 | 30 | 15 | 100 |

| Gessoso-solfifera (Miocene, Italy) | 5 | 2 | 1 | 10 |

| Canje Formation (Cretaceous, Guyana) | 10 | 5 | 2 | 15 |

Data sourced from Koopmans et al., 1996. "Diagenetic and catagenetic products of this compound: Molecular indicators for photic zone anoxia." Geochimica et Cosmochimica Acta.

Experimental Protocols

The analysis of this compound and its diagenetic products from sediments and rocks requires a multi-step analytical approach. The following is a generalized protocol based on methodologies described in the literature.

Sample Preparation and Extraction

-

Freeze-drying and Grinding: Sediment or rock samples are typically freeze-dried to remove water and then ground to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered sample is extracted using an organic solvent or a mixture of solvents. Common choices include acetone, dichloromethane (DCM), and methanol (MeOH). Ultrasound-assisted extraction is often employed to enhance the extraction efficiency.

-

Example: A powdered sediment sample is sonicated three times with a mixture of DCM:MeOH (2:1 v/v). The solvent from each extraction is collected.

-

-

Total Lipid Extract (TLE) Recovery: The solvent extracts are combined, centrifuged to remove solid particles, and the supernatant is collected. The solvent is then removed under a stream of nitrogen or by rotary evaporation to yield the TLE.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture and needs to be fractionated to isolate the compounds of interest.

-

Column Chromatography: The TLE is typically separated into different fractions based on polarity using column chromatography with silica gel or alumina as the stationary phase.

-

Elution Sequence:

-

Aliphatic Hydrocarbons: Eluted with a non-polar solvent like hexane.

-

Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of hexane and DCM. This compound and its non-polar diagenetic products will be in this fraction.

-

Polar Compounds (NSO fraction): Eluted with a polar solvent like DCM:MeOH. This fraction contains sulfur-bound this compound.

-

-

Analysis of Aromatic Hydrocarbon Fraction

-

Gas Chromatography-Mass Spectrometry (GC-MS): The aromatic fraction is analyzed by GC-MS to identify and quantify this compound derivatives.

-

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., initial temperature of 70°C, ramped to 320°C).

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanned over a mass range of m/z 50-650.

-

Identification: Compounds are identified based on their mass spectra and retention times compared to published data and standards.

-

-

Analysis of Sulphur-Bound this compound

-

Desulphurisation: The polar fraction is subjected to desulphurisation to cleave the carbon-sulfur bonds and release the isorenieratane skeleton. This is typically achieved using Raney nickel.

-

Procedure: The polar fraction is refluxed with activated Raney nickel in a solvent like ethanol.

-

-

Post-Desulphurisation Analysis: The resulting hydrocarbon mixture is then analyzed by GC-MS as described above to identify the released isorenieratane.

Conclusion

The diagenesis of this compound provides a fascinating and informative window into the Earth's past. The complex array of its diagenetic products, when carefully analyzed, can reveal the presence of photic zone euxinia, a critical environmental condition linked to major events in Earth's history. Understanding the pathways of its transformation and the methods for its analysis is therefore of paramount importance for researchers in the fields of geology, chemistry, and paleoclimatology. This guide provides a foundational understanding of these processes and methodologies, serving as a valuable resource for scientists and professionals in related fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

Isorenieratene as a Biomarker for Anoxygenic Photosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorenieratene and its diagenetic products are powerful molecular fossils that provide a unique window into Earth's historical biogeochemical cycles. As a carotenoid pigment synthesized almost exclusively by brown strains of green sulfur bacteria (GSB, Chlorobiaceae), this compound serves as a specific biomarker for anoxygenic photosynthesis occurring under anoxic and sulfidic (euxinic) conditions within the photic zone. The presence of this compound derivatives in the geological record is, therefore, a key indicator of past oceanic anoxic events (OAEs) and provides critical data for paleoenvironmental reconstructions. This technical guide delves into the core principles of this compound as a biomarker, including its biosynthesis, analytical detection methods, and interpretation in various geological contexts. Detailed experimental protocols and data presentation are provided to equip researchers with the necessary tools to utilize this biomarker in their own studies.

Introduction: The Significance of this compound

Anoxygenic photosynthesis is a primitive form of photosynthesis that utilizes electron donors other than water, such as hydrogen sulfide (H₂S). Green sulfur bacteria are obligate anaerobic photolithoautotrophs that thrive in environments where light penetrates to anoxic and sulfidic water layers. These conditions, known as photic zone euxinia, are rare in modern oceans but are thought to have been more widespread during certain periods of Earth's history, often associated with major climatic and biotic events.

This compound is an aromatic carotenoid that is a distinctive pigment in the brown-colored species of GSB.[1] Its unique chemical structure and restricted biological source make it an ideal biomarker. When these bacteria die, their cellular components, including this compound, are incorporated into sediments. Over geological timescales, this compound is transformed into a series of recognizable diagenetic products, primarily isorenieratane, which can be preserved for millions of years.[2][3] The detection of these compounds in ancient sediments provides direct evidence for the past existence of photic zone euxinia.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that varies between different bacterial phyla. The two primary pathways are found in Green Sulfur Bacteria and Actinobacteria.

This compound Biosynthesis in Green Sulfur Bacteria (GSB)

In GSB, the biosynthesis of this compound is a variation of the general carotenoid synthesis pathway and involves the cooperative action of two carotenoid cyclases, CruA and CruB.[6][7] The proposed pathway begins with the common carotenoid precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps are:

-

Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by phytoene synthase (CrtB).

-

Desaturation: Phytoene undergoes a series of desaturation reactions to form lycopene.

-

Cyclization: Lycopene is cyclized to γ-carotene by the lycopene monocyclase CruA. Subsequently, γ-carotene is converted to β-carotene by the γ-carotene cyclase CruB.[6][7]

-

Aromatization: The final and defining step is the aromatization of the β-rings of β-carotene to form this compound. This reaction is catalyzed by the enzyme CrtU.[8]

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Cenomanian-Turonian boundary event - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Posidonia Shale - Wikipedia [en.wikipedia.org]

- 7. 217 000-year-old DNA sequences of green sulfur bacteria in Mediterranean sapropels and their implications for the reconstruction of the paleoenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Significance of Isorenieratene in Paleoenvironmental Studies: A Technical Guide

Introduction

Isorenieratene is a diaromatic carotenoid pigment that serves as a crucial biomarker in paleoenvironmental reconstructions.[1][2] Its presence and the preservation of its diagenetic products in the geological record are considered robust indicators of photic zone euxinia—a condition where anoxic and sulfidic (euxinic) waters extend into the photic zone of a water body.[1][3] This guide provides an in-depth technical overview of the biosynthesis of this compound, its utility as a paleoenvironmental proxy, the analytical methods for its detection, and its diagenetic fate.

Biosynthesis and Source Organisms

This compound is uniquely synthesized by brown-colored strains of green sulfur bacteria (GSB), which belong to the family Chlorobiaceae.[4][5][6] These photoautotrophic organisms are strictly anaerobic and require both light and hydrogen sulfide (H₂S) to perform anoxygenic photosynthesis.[1] The biosynthetic pathway of this compound in GSB is distinct from that of other carotenoids. It involves a series of enzymatic reactions starting from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of γ-carotene to β-carotene, which is the first committed step in this compound biosynthesis.[7]

This compound as a Paleoenvironmental Proxy for Photic Zone Euxinia

The ecological constraints of green sulfur bacteria make their biomarkers, particularly this compound, powerful indicators of past environmental conditions. GSB thrive at the chemocline of stratified water bodies, where there is an interface between anoxic, sulfide-rich deep waters and a light-penetrating upper layer.[1] Therefore, the discovery of this compound or its derivatives in sedimentary rocks provides compelling evidence that the water column was stratified and that anoxic and sulfidic conditions extended into the photic zone at the time of deposition.[1][3] This condition is known as photic zone euxinia. The presence of these biomarkers has been instrumental in identifying periods of widespread ocean anoxia in Earth's history.[8]

Diagenesis of this compound

During burial and sedimentation, this compound undergoes a series of chemical transformations known as diagenesis and catagenesis.[1][2] These processes alter the original molecule, but often preserve its characteristic diaromatic carbon skeleton, allowing for its identification in ancient rocks and oils.[1] One of the most commonly identified diagenetic products is isorenieratane, which is the fully saturated equivalent of this compound.[6] Other diagenetic pathways include cyclization, aromatization, and sulfurization, leading to a diverse suite of derivatives.[1][2] The identification of this range of compounds strengthens the interpretation of photic zone euxinia.

Table 1: Major Diagenetic Products of this compound

| Product Class | Carbon Number | Key Features |

| Diaryl isoprenoids | C₄₀, C₃₃, C₃₂ | Isoprenoid chain with two aromatic rings. C₃₃ and C₃₂ derivatives are formed by the expulsion of toluene and m-xylene, respectively.[1][2] |

| Aryl isoprenoids | Variable | Short-chain compounds with a single aromatic ring. |

| Sulfur-bound derivatives | Variable | Isorenieratane moieties incorporated into macromolecular sulfur compounds.[1] |

| Cyclized derivatives | C₄₀ | Formation of additional rings through intramolecular reactions.[6] |

Experimental Protocols

The analysis of this compound and its derivatives from geological samples involves several key steps, from extraction to instrumental analysis.

1. Extraction:

-

Sample Preparation: Sedimentary rock samples are typically powdered to increase surface area.

-

Solvent Extraction: Organic matter is extracted from the powdered rock using organic solvents. Common methods include Soxhlet extraction or accelerated solvent extraction (ASE) with a mixture of dichloromethane (DCM) and methanol (MeOH).

2. Separation and Fractionation:

-

The total lipid extract is separated into different fractions based on polarity using column chromatography.[9]

-

A common procedure involves eluting with solvents of increasing polarity, such as hexane (for the aliphatic fraction), hexane/DCM (for the aromatic fraction), and DCM/MeOH (for the polar fraction). This compound derivatives are typically found in the aromatic fraction.

3. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying specific biomarker compounds. The separated fractions are injected into a gas chromatograph, which separates the compounds based on their boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which provides mass spectra that can be used to identify their molecular structures.

-

High-Performance Liquid Chromatography (HPLC): HPLC is often used for the analysis of pigments from extant organisms or recent sediments.[7] It is particularly useful for separating complex mixtures of carotenoids.[10] HPLC can be coupled with mass spectrometry (LC-MS) for enhanced identification capabilities.[10][11]

Table 2: Isotopic Composition of this compound Derivatives

The carbon isotopic composition (δ¹³C) of this compound derivatives provides further evidence for their origin from green sulfur bacteria. GSB utilize the reverse tricarboxylic acid (TCA) cycle for carbon fixation, which results in a relative enrichment in the heavier ¹³C isotope compared to organisms that use the Calvin cycle.[1][2]

| Compound Type | Typical δ¹³C Value (‰) | Significance |

| This compound derivatives | -10 to -20 | Enriched in ¹³C, consistent with the reverse TCA cycle used by Chlorobiaceae.[1] |

| Algal-derived biomarkers (e.g., steranes) | -25 to -35 | Depleted in ¹³C, consistent with the Calvin cycle used by most phytoplankton. |

This compound and its diagenetic products are indispensable tools in paleoenvironmental research. Their presence in the geological record provides a direct and reliable indication of ancient photic zone euxinia, a condition with profound implications for ocean chemistry, climate, and the evolution of life. The combination of structural identification of these biomarkers with their distinct isotopic signatures offers a robust methodology for reconstructing past anoxic events and understanding the complex interplay of biogeochemical cycles throughout Earth's history.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Diagenetic and catagenetic products of this compound: Molecular indicators for photic zone anoxia (Journal Article) | OSTI.GOV [osti.gov]

- 3. users.uoa.gr [users.uoa.gr]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Biosynthesis in Green Sulfur Bacteria Requires the Cooperative Actions of Two Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. env.go.jp [env.go.jp]

- 10. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of microbial carotenoids and isoprenoid quinones from Rhodococcus sp. B7740 and its stability in the presence of iron in model gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Isorenieratene Production in Green Sulfur Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorenieratene, a diaromatic carotenoid, is a significant biomarker for Green Sulfur Bacteria (GSB) and photic zone anoxia in the geological record. Its unique structure and potential antioxidant properties also make it a molecule of interest for pharmaceutical and biotechnological applications. This technical guide provides an in-depth exploration of the genetic basis of this compound biosynthesis in GSB, detailing the key genes, enzymatic steps, and regulatory logic. It is designed to serve as a comprehensive resource for researchers in microbiology, biotechnology, and drug development, offering detailed experimental protocols and a structured presentation of the available quantitative data to facilitate further research and engineering efforts.

Introduction

Green Sulfur Bacteria (GSB), belonging to the phylum Chlorobi, are obligate anaerobic photoautotrophs that play a crucial role in global sulfur and carbon cycles. A distinctive feature of many GSB species, particularly the "brown-colored" strains, is the production of the diaromatic C40 carotenoid, this compound.[1] This pigment, along with its precursors, imparts the characteristic brown color to these bacteria and is essential for their adaptation to low-light conditions in stratified aquatic environments.[2] The biosynthesis of this compound involves a unique set of enzymes that catalyze the formation of two aromatic rings, a feature that distinguishes it from the more common cyclic carotenoids found in other photosynthetic organisms. Understanding the genetic underpinnings of this pathway is crucial for leveraging GSB as potential cell factories for the production of this compound and other high-value aromatic compounds.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in GSB branches from the general carotenoid pathway at the level of lycopene. Unlike in cyanobacteria where the branch point for mono- and dicyclic carotenoids occurs at lycopene cyclization, in GSB, the synthesis of dicyclic this compound involves a key modification step of the monocyclic intermediate, γ-carotene.[3][4] The core genes and enzymes involved in this pathway are crtB, crtP, crtQ, crtH, cruA, cruB, and crtU.

Key Genes and Enzymes

The central enzymes responsible for the unique diaromatic structure of this compound are two distinct carotenoid cyclases, CruA and CruB, and a desaturase/methyltransferase, CrtU.

-

crtB (Phytoene synthase): Catalyzes the first committed step in carotenoid biosynthesis, the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene.[5]

-

crtP (Phytoene desaturase) and crtQ (ζ-carotene desaturase): These two enzymes carry out the sequential desaturation of phytoene to produce lycopene.[6][7]

-

crtH (Carotenoid cis-trans isomerase): This enzyme is involved in the isomerization of cis-lycopene to all-trans-lycopene.[6][7]

-

cruA (Lycopene monocyclase): This enzyme catalyzes the cyclization of one end of the linear lycopene molecule to form the monocyclic γ-carotene. cruA is found in all GSB, including those that do not produce this compound.[3][4][8]

-

cruB (γ-carotene cyclase): This key enzyme is found exclusively in this compound-producing GSB.[3][4][8] It catalyzes the cyclization of the second end of γ-carotene to form the dicyclic β-carotene.[3][4] The cooperative action of CruA and CruB is essential for the formation of the β-carotene precursor of this compound.[3][4]

-

crtU (β-carotene desaturase/methyltransferase): This enzyme is responsible for the aromatization of the β-rings of β-carotene to produce this compound.[9] This process involves a dehydrogenase and transmethylase activity.[9]

Signaling Pathway Diagram

References

- 1. Engineering the provitamin A (beta-carotene) biosynthetic pathway into (carotenoid-free) rice endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chromosomal Gene Inactivation in the Green Sulfur Bacterium Chlorobium tepidum by Natural Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromosomal Gene Inactivation In The Green Sulfur Bacterium Chlorobium tepidum By Natural Transformation | PPT [slideshare.net]

- 6. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Chromosomal Gene Inactivation in the Green Sulfur Bacterium Chlorobium tepidum by Natural Transformation | Semantic Scholar [semanticscholar.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. This compound Biosynthesis in Green Sulfur Bacteria Requires the Cooperative Actions of Two Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isorenieratene Extraction from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorenieratene is a diaromatic carotenoid pigment synthesized by a range of bacteria, notably species within the phylum Actinobacteria (e.g., Rhodococcus) and green sulfur bacteria (GSB) (e.g., Chlorobium). Its unique structure, characterized by two aromatic rings, imparts significant antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This document provides detailed protocols for the extraction, purification, and quantification of this compound from bacterial cultures.

This compound Biosynthesis

The biosynthesis of this compound varies between different bacterial phyla. Understanding these pathways is crucial for optimizing culture conditions and developing genetically engineered strains for enhanced production.

This compound Biosynthesis in Actinobacteria

In Actinobacteria, the pathway to this compound begins with the common carotenoid precursor, Geranylgeranyl pyrophosphate (GGPP).

This compound Biosynthesis in Green Sulfur Bacteria (GSB)

The pathway in GSB also starts from lycopene but involves a different set of enzymes, notably CruA and CruB, for the cyclization steps.[1]

Experimental Workflow

The overall process for obtaining purified this compound from bacterial cultures involves several key stages, from cultivation to final analysis.

Data Presentation: this compound Production in Bacteria

The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction method. The following tables summarize reported yields of total carotenoids, of which this compound is a major component in the listed strains.

| Bacterial Strain | Carbon Source | Total Carotenoid Yield (mg/g dry cell weight) | Reference |

| Rhodococcus aetherivorans N1 | Glucose | 6.4 | [2] |

| Rhodococcus aetherivorans N1 | Straw Hydrolysate | 3.0 | [2] |

| Rhodococcus corynebacterioides TAO1 | Basal Medium | 1.572 ± 0.108 | |

| Rhodococcus corynebacterioides TAO1 | Mannitol | 1.335 ± 0.058 | |

| Rhodococcus corynebacterioides TAO1 | Glucose | 1.205 ± 0.149 |

| Extraction Solvent/Method | Source Organism | Key Findings |

| Acetone | Rhodococcus erythropolis | Effective for pigment extraction after cell disruption with glass beads. |

| Methanol/Hexane/Water | Phototrophic Bacteria | A one-step ternary solvent system efficient for extracting carotenoids and other hydrophobic compounds. |

| Supercritical CO2 with Ethanol | General Carotenoids | Addition of ethanol as a co-solvent can improve extraction yields. |

| Dichloromethane/Methanol | General Carotenoids | A common solvent mixture for initial extraction from freeze-dried cells. |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Rhodococcus sp.

This protocol is adapted for the extraction of this compound from Gram-positive bacteria such as Rhodococcus.

Materials:

-

Bacterial cell pellet

-

Glass beads (2 mm)

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC system with a C18 or C30 column and a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 15 minutes) to pellet the cells. Discard the supernatant.

-

Cell Lysis (Mechanical Disruption):

-

Wash the cell pellet with deionized water and re-centrifuge.

-

Transfer a known weight of the wet or lyophilized cell pellet (e.g., 100 mg) to a 1.5 mL microcentrifuge tube.

-

Add an equal volume of 2 mm glass beads.

-

Add 1 mL of acetone.

-

Vortex vigorously for 5-10 minutes to disrupt the cells.

-

-

Solvent Extraction:

-